molecular formula C16H20N2O3 B2745553 1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(o-tolyl)urea CAS No. 2320665-11-8

1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(o-tolyl)urea

Cat. No.: B2745553
CAS No.: 2320665-11-8
M. Wt: 288.347
InChI Key: FLOONVCKXYVMOF-UHFFFAOYSA-N
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Description

1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(o-tolyl)urea (CAS 2320665-11-8) is a synthetic unsymmetrical urea derivative with a molecular formula of C16H20N2O3 and a molecular weight of 288.34 g/mol . This compound features a unique molecular architecture that incorporates a 2,5-dimethylfuran ring, a polar hydroxyethyl linker, and an o-tolyl (2-methylphenyl) group, all connected through a urea bridge . The urea functional group is a privileged scaffold in medicinal chemistry and drug discovery, known for its ability to form multiple hydrogen bonds, which is critical for molecular recognition and binding to biological targets . Unsymmetrical urea derivatives, in particular, are essential structural motifs found in a wide array of biologically significant compounds and are frequently investigated as enzyme inhibitors, antiviral agents, and selective receptor modulators . The presence of the furan ring, a common heterocycle in bioactive molecules, further enhances the compound's interest as a building block for the development of novel therapeutic agents. Researchers can utilize this chemical as a key intermediate in the synthesis of more complex molecules or as a standard in analytical studies. Its structural properties make it a candidate for research in various biochemical and pharmacological fields, consistent with the ongoing need to develop novel compounds with improved biological activities . This product is supplied with guaranteed high purity and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-10-6-4-5-7-14(10)18-16(20)17-9-15(19)13-8-11(2)21-12(13)3/h4-8,15,19H,9H2,1-3H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOONVCKXYVMOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC(C2=C(OC(=C2)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(o-tolyl)urea typically involves the following steps:

    Formation of the Hydroxyethyl Intermediate: The starting material, 2,5-dimethylfuran, undergoes a reaction with an appropriate reagent to introduce the hydroxyethyl group. This can be achieved through a Grignard reaction or an aldol condensation.

    Urea Formation: The hydroxyethyl intermediate is then reacted with an isocyanate derivative of o-tolyl to form the final urea compound. This step usually requires mild reaction conditions and can be catalyzed by a base such as triethylamine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The urea group can be reduced to form corresponding amines.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products:

    Oxidation: Formation of furanone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted urea derivatives.

Scientific Research Applications

1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(o-tolyl)urea has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and possible biological activities.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(o-tolyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyethyl and urea groups can form hydrogen bonds with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key features of the target compound with 1-(2,4-Dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea () and hypothetical analogs:

Property Target Compound 1-(2,4-Dimethylphenyl)-3-(benzodiazepin-3-yl)urea Hypothetical Analog: 3-(m-Tolyl)-1-(2-hydroxypropyl)urea
Molecular Formula C₁₆H₂₀N₂O₃ C₂₅H₂₄N₄O₂ C₁₃H₁₈N₂O₂
Molecular Weight (g/mol) 312.35 412.49 246.30
H-Bond Donors 3 (urea NH ×2, hydroxyl) 2 (urea NH ×2) 2 (urea NH ×2)
H-Bond Acceptors 3 (urea carbonyl, furan O, hydroxyl O) 3 (urea carbonyl, benzodiazepine O, ketone O) 2 (urea carbonyl, hydroxyl O)
Key Substituents 2,5-Dimethylfuran, o-tolyl 2,4-Dimethylphenyl, benzodiazepine m-Tolyl, hydroxypropyl
Lipophilicity (LogP)* ~2.1 (estimated) ~3.5 ~1.8

*Estimated using fragment-based methods.

Key Observations:
  • The target compound’s lower molecular weight (312 vs. 412 g/mol) and higher H-bond donor capacity (3 vs. 2) may enhance aqueous solubility compared to the benzodiazepine-containing analog .
  • The furan ring in the target compound introduces a planar, electron-rich heterocycle, contrasting with the benzodiazepine in , which has a bicyclic, nitrogen-rich structure. This difference likely impacts target selectivity in pharmacological applications.

Pharmacological Implications

Urea derivatives are widely explored for kinase inhibition, antimicrobial activity, and CNS modulation. Structural comparisons suggest:

  • Target Compound : The furan and hydroxyl groups may favor interactions with oxidative enzymes (e.g., cytochrome P450) or polar binding pockets. Its smaller size could improve tissue penetration.
  • However, its larger size and rigidity may limit bioavailability .

Biological Activity

1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(o-tolyl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and related case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound can be represented by the following structural formula:

C16H20N2O3\text{C}_{16}\text{H}_{20}\text{N}_{2}\text{O}_{3}

Synthesis Process:
The synthesis typically involves the reaction of benzyl isocyanate with 2-(2,5-dimethylfuran-3-yl)-2-hydroxyethylamine. The reaction conditions may include:

  • Solvents: Dichloromethane or tetrahydrofuran.
  • Temperature: Room temperature or slightly elevated.
  • Catalysts: Triethylamine may be employed to enhance reaction efficiency.

The biological activity of 1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(o-tolyl)urea is thought to arise from its interaction with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes critical for cellular functions, potentially affecting metabolic pathways.
  • Receptor Modulation: It might interact with receptor sites, altering signaling pathways that influence cell proliferation and apoptosis.

Biological Activity Overview

Research indicates that compounds similar to this urea derivative exhibit a range of biological activities:

  • Antitumor Activity: Certain derivatives have shown significant cytotoxic effects against various cancer cell lines. For example, a related compound demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 15.1 to 28.7 µM against different cancer types .
  • Antibacterial Properties: The presence of the furan moiety is linked to enhanced antibacterial activity against pathogens such as Staphylococcus aureus and Streptococcus pyogenes, with MIC values reported as low as 0.03 µg/mL .

Table 1: Summary of Biological Activities

Activity TypeCompound ExampleEffective Concentration (µM)Reference
AntitumorN-(4-methyl-BT-2-yl)-N′-(BI-N-sulfonyl)ureaGI50: 25.1
AntibacterialN-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzenesulfonamideMIC: 0.03
Enzyme InhibitionDiaryl Urea DerivativesIC50: 140 nM

Notable Research Findings

A study published in May 2023 highlighted that compounds with similar structures exhibited selective activity against various cancer cell lines, demonstrating a promising therapeutic profile for further development in anticancer therapies . Another investigation into the antibacterial properties revealed significant efficacy against resistant bacterial strains, suggesting potential applications in treating infections .

Q & A

Basic: What are the recommended synthetic routes for 1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(o-tolyl)urea, and how can reaction conditions be optimized for yield?

Methodological Answer:
The synthesis typically involves coupling 2,5-dimethylfuran-3-carboxylic acid derivatives with o-toluidine intermediates. A stepwise approach includes:

Amide Formation: React 2,5-dimethylfuran-3-carbonyl chloride with 2-aminoethanol under basic conditions (e.g., triethylamine) to form the hydroxyethyl-furan intermediate.

Urea Linkage: Introduce the urea group via reaction with o-tolyl isocyanate or carbamate in anhydrous dichloromethane at 0–5°C to minimize side reactions.
Optimization Strategies:

  • Use statistical experimental design (e.g., factorial design) to evaluate variables like temperature, solvent polarity, and catalyst loading. For instance, Response Surface Methodology (RSM) can identify optimal conditions for yield and purity .
  • Employ continuous flow reactors to enhance mixing and heat transfer, reducing reaction time by 30–50% compared to batch processes .

Basic: Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR identifies substituents on the furan and o-tolyl groups (e.g., methyl protons at δ 2.1–2.3 ppm, aromatic protons at δ 6.8–7.2 ppm).
    • ¹³C NMR confirms carbonyl (C=O) resonance at ~155–160 ppm and furan/tolyl carbons .
  • IR Spectroscopy: Detect urea N–H stretches (~3350 cm⁻¹) and C=O stretches (~1650 cm⁻¹).
  • Mass Spectrometry (HRMS): Validate molecular weight (expected [M+H]⁺ ~331.18) and fragmentation patterns.
    Purity Assessment:
  • Use HPLC with a C18 column (acetonitrile/water gradient) to quantify impurities. Aim for ≥95% purity for biological assays .

Advanced: How can computational chemistry aid in predicting the biological targets or reactivity of this urea derivative?

Methodological Answer:

  • Molecular Docking: Screen against protein databases (e.g., PDB) to identify potential targets. For example, the urea group may form hydrogen bonds with kinase ATP-binding sites. Tools like AutoDock Vina can predict binding affinities .
  • Quantum Chemical Calculations:
    • Calculate electrostatic potential maps (e.g., using Gaussian 09) to identify nucleophilic/electrophilic sites.
    • Predict reaction pathways (e.g., hydrolysis of the urea bond) via transition-state analysis .
  • Machine Learning: Train models on similar urea derivatives to predict solubility, logP, or toxicity using platforms like RDKit or ChemAxon .

Advanced: What strategies resolve discrepancies in reported biological activities of structurally related urea derivatives?

Methodological Answer:

  • Comparative Bioassays: Test the compound alongside analogs (e.g., and derivatives) under standardized conditions (e.g., fixed cell lines, IC50 protocols) to isolate structural determinants of activity .
  • Data Meta-Analysis: Apply multivariate regression to correlate substituent effects (e.g., electron-withdrawing groups on furan) with activity trends. Tools like Partial Least Squares (PLS) can identify key descriptors .
  • Mechanistic Studies: Use CRISPR-edited cell lines or enzyme inhibition assays to validate hypothesized targets (e.g., kinase inhibition vs. oxidative stress pathways) .

Advanced: How can reaction fundamentals and reactor design improve the scalability of this compound’s synthesis?

Methodological Answer:

  • Kinetic Modeling: Determine rate laws for key steps (e.g., urea bond formation) using in-situ FTIR or calorimetry. This informs residence time adjustments in flow reactors .
  • Reactor Design:
    • Microreactors: Enhance heat/mass transfer for exothermic steps (e.g., isocyanate reactions), reducing byproduct formation.
    • Membrane Reactors: Separate intermediates in real-time (e.g., remove water via pervaporation to shift equilibrium in urea formation) .
  • Process Analytical Technology (PAT): Implement inline Raman spectroscopy to monitor crystallinity during purification, ensuring consistent particle size .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability:
    • Conduct accelerated degradation studies in buffers (pH 1–13) at 37°C. Urea bonds are prone to hydrolysis under acidic (pH < 3) or alkaline (pH > 10) conditions. Monitor via HPLC .
  • Thermal Stability:
    • Use TGA/DSC to identify decomposition temperatures (expected >200°C for urea derivatives). Store at –20°C in anhydrous DMSO to prevent dimerization .

Advanced: What role do substituents on the furan and o-tolyl groups play in modulating biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR):
    • Furan Methyl Groups: Electron-donating methyl groups (2,5-positions) increase lipophilicity (logP ~2.8), enhancing membrane permeability. Compare with unsubstituted furan analogs (logP ~1.9) .
    • o-Tolyl Group: Ortho-methyl sterically hinders rotation, potentially locking the urea into a bioactive conformation. Test para-substituted analogs to assess steric vs. electronic effects .
  • Free-Wilson Analysis: Quantify contributions of individual substituents to activity using combinatorial libraries .

Basic: How should researchers validate the compound’s potential as a kinase inhibitor in cancer models?

Methodological Answer:

  • In Vitro Screening:
    • Use a kinase profiling panel (e.g., Eurofins DiscoverX) to identify hits. Prioritize kinases with ATP-binding pockets complementary to the urea group.
    • Confirm dose-dependent inhibition (IC50) in enzymatic assays .
  • Cell-Based Assays:
    • Test antiproliferative effects in cancer cell lines (e.g., MCF-7, A549) with Alamar Blue or MTT. Include a positive control (e.g., staurosporine) .
    • Assess apoptosis via Annexin V/PI flow cytometry .

Advanced: What computational and experimental methods reconcile contradictory solubility data reported for similar urea derivatives?

Methodological Answer:

  • Solubility Prediction:
    • Use COSMO-RS simulations to predict solubility in solvents like DMSO or ethanol. Compare with experimental shake-flask data .
  • Polymorph Screening:
    • Perform X-ray crystallography () to identify stable polymorphs. Hydrate formation often explains discrepancies in aqueous solubility .
  • Hansen Solubility Parameters: Map HSPs to identify optimal excipients for formulation .

Advanced: How can researchers leverage fragment-based drug design (FBDD) to optimize this compound’s pharmacokinetics?

Methodological Answer:

  • Fragment Library Screening: Identify fragments (e.g., from ) that bind adjacent to the urea core using SPR or NMR.
  • Structure-Guided Optimization:
    • Introduce solubilizing groups (e.g., PEG chains) on the hydroxyethyl moiety to improve aqueous solubility.
    • Replace o-tolyl with bioisosteres (e.g., 2-chlorophenyl) to enhance metabolic stability .
  • ADME Profiling: Use Caco-2 assays for permeability and cytochrome P450 inhibition studies to refine lead candidates .

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